4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrazole ring, which is further substituted with a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Substitution with Phenethyl Group: The pyrazole ring can then be alkylated with phenethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Formylation: The final step involves the formylation of the pyrazole ring. This can be achieved using a Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzoic acid.
Reduction: 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo derivatives).
Scientific Research Applications
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Phenethyl-1H-pyrazol-4-yl)ethan-1-amine
- 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzoic acid
- 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzyl alcohol
Uniqueness
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis. Additionally, the combination of the phenethyl group and the pyrazole ring imparts specific physicochemical properties that can be advantageous in various applications, such as enhanced lipophilicity and binding affinity.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[1-(2-phenylethyl)pyrazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C18H16N2O/c21-14-16-6-8-17(9-7-16)18-12-19-20(13-18)11-10-15-4-2-1-3-5-15/h1-9,12-14H,10-11H2 |
InChI Key |
ODXZGWTYWYCNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.